What is the structure of Z-Asp(OSu)-OBzl?
What is the structure of Z-Asp(OSu)-OBzl?
This technical guide is structured as a high-level monograph for researchers requiring precise control over aspartic acid side-chain reactivity. It deviates from standard product sheets by focusing on the mechanistic utility of the
Systematic Name: N-
Structural Logic & Isomer Criticality
In complex peptide synthesis and bioconjugation, the distinction between backbone elongation and side-chain modification is absolute. Z-Asp(OSu)-OBzl is a specialized, orthogonal building block designed for the latter.
Unlike the standard reagent Z-Asp(OBzl)-OSu (which activates the
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-Carboxyl (C-Terminus): Protected as a Benzyl ester (OBzl).[1] This renders the backbone C-terminus inert to acylation, preserving chirality and preventing polymerization.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - -Carboxyl (Side-Chain): Activated as an N-hydroxysuccinimide (OSu) ester. This creates a highly electrophilic site specifically on the side chain.
- -Amine (N-Terminus): Protected by Benzyloxycarbonyl (Z/Cbz), stable to mild acid/base, removable via catalytic hydrogenation.
Structural Visualization
The following diagram details the functional architecture of the molecule, highlighting the reactive "warhead" (
Figure 1: Functional topology of Z-Asp(OSu)-OBzl. Note the orthogonal reactivity: the side chain (Green) is primed for attack, while the backbone (Yellow/Red) remains protected.
Physicochemical Profile
Data consolidated for experimental planning.
| Property | Specification | Experimental Implication |
| Appearance | White to off-white crystalline powder | Discoloration indicates hydrolysis of OSu or Z-group degradation. |
| Solubility | DMF, DMSO, DCM, Ethyl Acetate | Dissolve in DMF for coupling; use DCM for precipitation/washing. Insoluble in water. |
| Purity (HPLC) | Impurities are typically Z-Asp-OBzl (hydrolysis product) or hydroxysuccinimide. | |
| Melting Point | 108-112°C | Sharp melting point confirms high purity; broad range suggests hydrolysis. |
| Storage | -20°C, Desiccated | Critical: OSu esters are moisture-sensitive. Warm to RT before opening to prevent condensation. |
Applications in Drug Development[1][3]
This reagent is not for standard peptide chain elongation. It is utilized for branching and conjugation .
A. Synthesis of Aspartyl-Branched Peptides
By reacting the activated
B. Site-Specific Payload Conjugation
In Antibody-Drug Conjugate (ADC) or small molecule delivery research, Z-Asp(OSu)-OBzl serves as a linker. The
C. Cyclization Precursors
Used to synthesize side-chain-to-side-chain or side-chain-to-backbone cyclic peptides. The OSu ester allows for controlled lactamization under dilute conditions.
Experimental Protocols
Protocol A: Synthesis of Z-Asp(OSu)-OBzl (In-house Preparation)
Rationale: Commercial stock may degrade. Fresh preparation ensures maximal acylation efficiency.
Reagents:
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N-Hydroxysuccinimide (HOSu)
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Dicyclohexylcarbodiimide (DCC) or EDC.HCl
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Solvent: Anhydrous Dichloromethane (DCM) or THF.
Workflow:
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Dissolution: Dissolve 10 mmol Z-Asp-OBzl in 50 mL anhydrous DCM/THF (1:1) under nitrogen.[7]
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Activation: Add 11 mmol HOSu (1.1 eq). Stir until dissolved.
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Coupling: Cool to 0°C. Dropwise add 11 mmol DCC dissolved in 10 mL DCM.
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Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: Chloroform/Methanol 9:1).
-
Purification:
-
Filter off the precipitated Dicyclohexylurea (DCU) byproduct.
-
Evaporate solvent in vacuo.
-
Recrystallize residue from Isopropanol/Hexane.
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Protocol B: -Amidation (Conjugation Reaction)
Rationale: This protocol demonstrates the selective reaction of the side chain with an amine (
Reagents:
-
Z-Asp(OSu)-OBzl (1.0 eq)
-
Target Amine (R-NH2) (1.0 - 1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (1.0 - 2.0 eq)
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Solvent: DMF (Anhydrous)
Step-by-Step:
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Preparation: Dissolve Z-Asp(OSu)-OBzl in minimal DMF.
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Addition: Add the Target Amine. If the amine is a salt (e.g., HCl salt), add DIPEA to neutralize.
-
Note: If the amine is valuable/scarce, use Z-Asp(OSu)-OBzl in excess (1.5 eq).
-
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: HPLC should show disappearance of the OSu ester peak and emergence of the Z-Asp(NH-R)-OBzl product.
-
-
Work-up:
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Dilute with Ethyl Acetate.
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Wash with 5% Citric Acid (removes unreacted amine/DIPEA).
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Wash with 5% NaHCO3 (removes HOSu byproduct and any hydrolyzed Z-Asp-OBzl).
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Wash with Brine, dry over MgSO4, and concentrate.
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Reaction Pathway Visualization
The following diagram illustrates the synthesis of a side-chain conjugate using this reagent.
Figure 2: Synthesis and utilization pathway. The critical step is the transformation of the free
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield in Conjugation | Hydrolysis of OSu ester | Ensure DMF is anhydrous (<0.05% water). Avoid storing DMSO solutions of the ester. |
| Racemization | Excessive Base | Maintain pH < 8.0 during conjugation. Use DIPEA or Collidine; avoid strong bases like TEA if possible. |
| Incomplete Solubility | Peptide Aggregation | If reacting with a long peptide chain, add chaotropic salts (LiCl) or use NMP as solvent. |
| Presence of Free Asp | Z/Bzl Cleavage | Ensure no strong acids (HBr) or hydrogen sources are present during the coupling step. |
References
-
PubChem. (2025). Compound Summary: Z-Asp(OSu)-OBzl (Analogous Structures and Derivatives). National Library of Medicine. Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (Standard reference for active ester protocols).
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Reference for orthogonality of Z/Bzl protecting groups).
-
Apeptides. (2025).[10] Z-Asp(OSu)-OBzl Commercial Specifications. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 108325-86-6 CAS MSDS (Z-ASP(OSU)-OBZL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Z-ASP(OBZL)-OSU | 61464-33-3 [chemicalbook.com]
- 6. Z-Asp-OBzl | C19H19NO6 | CID 6994509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Z-Asp(OBzl)-OBzl | C26H25NO6 | CID 12832740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
